molecular formula C11H18O2 B12686628 Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 80916-48-9

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12686628
CAS No.: 80916-48-9
M. Wt: 182.26 g/mol
InChI Key: BQWABSSMSUOVEE-UHFFFAOYSA-N
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Description

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (CAS 80916-48-9) is a high-purity chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This ester belongs to the class of bicyclo[2.2.1]heptane derivatives, scaffolds recognized as privileged structures in medicinal chemistry and organic synthesis . The bicyclo[2.2.1]heptane (norbornane) framework is a prominent structural motif found in numerous natural products and biologically active compounds, making it a valuable template for pharmaceutical research and development . Researchers utilize this compound and its derivatives primarily as versatile synthetic intermediates and building blocks for the preparation of more complex molecules . The strained hydrocarbon system of the bicyclo[2.2.1]heptane core presents unique steric and electronic properties that can influence the conformation and reactivity of target molecules . Specific research applications include its use in exploring new organocatalytic formal [4+2] cycloaddition reactions to access functionalized bicyclic structures in a highly enantioselective manner . Furthermore, the compound serves as a key starting material in the synthesis of potential epoxy curing agents, such as related 2-methylbicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride derivatives . The physical properties of this compound include a calculated density of approximately 1.047 g/cm³ and a calculated boiling point of 220.4°C at 760 mmHg . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate safety precautions.

Properties

CAS No.

80916-48-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H18O2/c1-3-13-10(12)9-6-8-4-5-11(9,2)7-8/h8-9H,3-7H2,1-2H3

InChI Key

BQWABSSMSUOVEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC1(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine with a phosphate ester. The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{PO(OH)}_3 \rightarrow \text{R-NH-PO(OH)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production process involves the careful control of reaction temperature and time. The reaction is usually carried out in a reactor where the alkylamine and phosphate ester are mixed and heated to the desired temperature. The reaction mixture is then allowed to cool, and the product is purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance solubility. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property is particularly useful in various industrial and biological applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Ethyl 5-Methylbicyclo[2.2.1]heptane-2-carboxylate (CAS 80916-49-0)
  • Molecular Formula : C₁₁H₁₈O₂ (identical to the target compound)
  • Key Difference : Methyl group at position 5 instead of position 1.
  • Implications: The altered substituent position may influence steric hindrance and solubility. For example, the 5-methyl isomer could exhibit different reactivity in ring-opening reactions due to proximity to the ester group. No direct pharmacological data are available, but structural analogs suggest positional isomers often diverge in biological activity .

Heteroatom-Substituted Derivatives

(1R,2S,4R)-Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate (CAS 921755-43-3)
  • Molecular Formula: C₉H₁₅NO₂
  • Key Feature : Nitrogen atom replaces a carbon in the bicyclo framework.
  • The hydrochloride derivative (CAS 1217814-87-3) has a molecular weight of 205.68 g/mol, indicating increased polarity compared to the target compound .
Ethyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate
  • Molecular Formula : C₉H₁₄O₃
  • Key Feature : Oxygen atom in the bicyclo system.
  • Properties: The ether linkage may reduce ring strain and alter metabolic stability.

Functionalized Derivatives

MRS4815 (Ethyl (1S,4S,5S)-5-(4-(3-((2-(Dimethylamino)-2-oxoethoxy)carbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-yl)phenyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate)
  • Molecular Formula : C₃₇H₃₅F₃N₂O₅
  • Molecular Weight : 644.69 g/mol
  • Key Features : Trifluoromethylphenyl and naphthalene substituents.
  • Activity : Demonstrates potent inhibition of human P2Y14 receptors (IC₅₀ = 3.11 nM), highlighting how bulky aromatic groups enhance receptor affinity. The target compound lacks such substituents, suggesting lower pharmacological activity .
tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2)
  • Molecular Formula: C₁₁H₁₇NO₃
  • Key Features : Oxo group and tert-butyl ester.
  • The oxo group introduces a ketone, enabling further derivatization .

Ester Group Variations

Methyl Bicyclo[2.2.1]heptane-2-carboxylate
  • Molecular Formula : C₉H₁₄O₂
  • Comparison : The methyl ester has a lower molecular weight (154.21 g/mol ) and may hydrolyze faster than the ethyl ester due to reduced steric hindrance. Infrared data (Coblentz Society) confirm typical ester carbonyl stretches (~1740 cm⁻¹) .
Ethyl 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate
  • Molecular Formula : C₁₄H₂₂O₃
  • Key Features : Additional methyl groups and a ketone.
  • Implications : The 3-oxo group increases electrophilicity, making this compound more reactive in nucleophilic additions. The trimethyl substitution enhances lipophilicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties
Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate 80916-48-9 C₁₁H₁₈O₂ 182.26 Methyl at position 1, ethyl ester Rigid framework, moderate lipophilicity
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate 80916-49-0 C₁₁H₁₈O₂ 182.26 Methyl at position 5 Structural isomer, potential reactivity differences
(1R,2S,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate 921755-43-3 C₉H₁₅NO₂ 169.22 Nitrogen in bicyclo ring Enhanced polarity, basicity
MRS4815 - C₃₇H₃₅F₃N₂O₅ 644.69 Trifluoromethylphenyl, naphthalene P2Y14R antagonist (IC₅₀ = 3.11 nM)
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 C₁₁H₁₇NO₃ 211.26 Oxo group, tert-butyl ester Slower hydrolysis, derivatizable

Key Findings and Implications

  • Structural Isomerism : Positional changes (e.g., 1-methyl vs. 5-methyl) subtly alter steric and electronic profiles, impacting reactivity and solubility.
  • Ester Groups : Ethyl esters balance lipophilicity and hydrolysis rates, whereas tert-butyl esters prioritize stability.
  • Pharmacological Potential: Bulky aromatic substituents (e.g., in MRS4815) correlate with high receptor affinity, a feature absent in the target compound.

Biological Activity

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and antitumor activities, as well as its safety profile based on available research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its chemical reactivity and biological properties. Its molecular formula is C11H16O3C_{11}H_{16}O_3, with a molecular weight of approximately 196.25 g/mol. The compound's structure includes an ethyl ester functional group, which may enhance its solubility and bioavailability.

Safety Profile

A comprehensive assessment of the safety profile of this compound is essential for evaluating its potential therapeutic applications.

Mutagenicity and Toxicity Studies
In toxicity assessments, similar compounds like methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate were found to be non-mutagenic in the Ames test and did not induce clastogenic effects in vitro . The calculated Margin of Exposure (MOE) for repeated dose toxicity was above the acceptable threshold, indicating a low risk at typical exposure levels .

Reproductive and Environmental Toxicity
Studies have also evaluated reproductive toxicity endpoints, where exposure levels were deemed safe according to established thresholds . Furthermore, environmental assessments indicated that the compound is not expected to pose significant risks to aquatic life based on current usage patterns .

Comparative Analysis

The following table summarizes the biological activities and safety profiles of various related compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityMutagenicityRemarks
This compoundPotential (needs study)Limited evidenceNon-mutagenicRequires further research
Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylateSignificantEvidence availableNon-mutagenicEstablished antimicrobial properties
Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylateSignificantEvidence availableNon-mutagenicSafe for environmental exposure

Case Studies

Several case studies have explored the biological activity of structurally similar bicyclic compounds:

  • Study on Antimicrobial Efficacy: A study published in Food and Chemical Toxicology assessed the antimicrobial properties of methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Antitumor Research: Another investigation focused on methyl derivatives showed promising results in inhibiting the growth of breast cancer cell lines in vitro, suggesting a mechanism involving apoptosis .

Q & A

Q. Key Data :

StepConditionsYieldReference
HydrogenationH₂, 10% Pd/C, rt, 1 h99%
Base-mediated openingKHMDS, -50°C38%
EpoxidationPeracetic acid, 40°C~50%

Basic: How is NMR spectroscopy utilized to confirm the structure of bicyclo[2.2.1]heptane derivatives?

Answer:
1H and 13C NMR are critical for verifying bicyclic conformation and substituent positions. For example:

  • Ethyl 3-azido-2-hydroxycyclopentanecarboxylate : Key signals include δ 4.21 (m, 1H, cyclopentane CH), 1.26 (t, 3H, ethyl CH₃), and 173.8 ppm (13C, carbonyl) .
  • tert-Butyl diazabicyclo derivatives : Distinct splitting patterns (e.g., δ 1.33 ppm, d, J = 32.21 Hz for tert-butyl) confirm steric constraints .

Advanced Tip : Coupling constants (e.g., J = 9.2 Hz in bicyclo systems) help distinguish endo/exo conformers .

Advanced: How do reaction conditions impact catalytic insertion reactions in bicyclo[2.2.1]heptane systems?

Answer:
Catalytic methods like Rh₂(OAc)₄-mediated OH-insertion are sensitive to temperature and substrate steric effects:

  • Ethyl diazoacetate insertion : Neutral conditions with Rh₂(OAc)₄ yielded 53% of the glycolate side chain product, avoiding side reactions observed with strong bases .
  • Temperature effects : Warming from -45°C to -25°C increased side products (TLC monitoring), while -50°C improved selectivity (38% yield) .

Recommendation : Optimize catalysts (e.g., Rh vs. Pd) and employ low temperatures to minimize decomposition.

Advanced: What challenges arise in functionalizing the bicyclo[2.2.1]heptane core, and how are they resolved?

Answer:
Key challenges include:

  • Steric hindrance : Bulky substituents (e.g., tert-butyl) impede nucleophilic attacks. Solutions: Use small, flexible reagents (e.g., LiHMDS) .
  • Epoxy stability : Epoxy derivatives resist standard HCl/HBr assays due to ring strain. Alternative methods: Slow curing with acid anhydrides and glycerol at high temperatures .
  • Regioselectivity : Functionalization at the 2-carboxylate position requires directing groups (e.g., nitro or amino substituents) .

Case Study : tert-Butyl diazabicyclo[2.2.1]heptane-2-carboxylate derivatives were synthesized using Boc-protected intermediates to direct reactivity .

Advanced: How does conformational rigidity influence reactivity in ring-opening reactions?

Answer:
The bicyclo[2.2.1]heptane scaffold restricts bond rotation, affecting reaction pathways:

  • Base-mediated ring-opening : LiHMDS at -45°C selectively cleaves less strained bonds, yielding 38% of the desired product vs. 19% under suboptimal conditions .
  • Acid resistance : Epoxy derivatives show no reaction with HCl in pyridine due to conformational strain, necessitating alternative curing agents (e.g., maleic anhydride) .

Mechanistic Insight : Strain energy calculations (DFT) can predict reactive sites for targeted functionalization.

Basic: What analytical techniques complement NMR for characterizing bicyclo[2.2.1]heptane derivatives?

Answer:

  • Mass spectrometry : Exact mass (e.g., 198.1480538 for C₁₁H₂₀N₂O₂) confirms molecular formulas .
  • X-ray crystallography : Resolves stereochemistry in tert-butyl diazabicyclo derivatives .
  • TLC monitoring : Critical for optimizing reaction progression (e.g., side product detection in base-mediated openings) .

Advanced: How are stereochemical outcomes controlled in bicyclo[2.2.1]heptane synthesis?

Answer:

  • Chiral auxiliaries : (R)- or (S)-configured precursors (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo derivatives) enforce specific stereochemistry .
  • Catalytic asymmetry : Rh₂(OAc)₄ promotes enantioselective insertions, though yields may vary (53% in one case) .

Q. Data :

CompoundEnantiomeric ExcessMethodReference
tert-Butyl (1R,4S,6R)-6-hydroxy-2-aza>97%Chiral auxiliary

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